N-Palmitoyl-D-sphingomyelin-13C

Description

Properties

IUPAC Name |

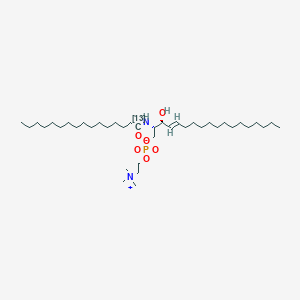

[(E,2S,3R)-2-((113C)hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1/i39+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKUXQNLWDTSLO-UHDUVUCGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[13C](=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H79N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Role of N-Palmitoyl-D-sphingomyelin-13C in Modern Lipidomics Research

Abstract: Sphingolipids, a diverse class of lipids characterized by a sphingoid base backbone, are critical components of cellular membranes and potent signaling molecules.[1] N-Palmitoyl-D-sphingomyelin, a ubiquitous sphingomyelin species, is particularly significant in cellular structure and signaling pathways.[2] The advent of mass spectrometry-based lipidomics has enabled the large-scale analysis of these molecules, but accurate and precise quantification remains a significant challenge due to variations in sample preparation and instrument response.[3][4] This technical guide details the pivotal role of stable isotope-labeled N-Palmitoyl-D-sphingomyelin-13C as a crucial tool for overcoming these challenges. It serves primarily as an internal standard for robust quantification via isotope dilution and facilitates the study of metabolic flux within sphingolipid-related pathways.[5] This document provides researchers, scientists, and drug development professionals with an in-depth overview of its applications, including detailed experimental protocols and data presentation.

The Core Role: An Internal Standard for Accurate Quantification

The most critical application of this compound in lipidomics is its use as an internal standard for absolute quantification.[3][5] Mass spectrometry (MS) is highly sensitive but can be quantitatively unreliable without proper controls. Factors such as lipid extraction efficiency, matrix effects (where other molecules in the sample suppress or enhance the signal), and instrument variability can significantly skew results.[4]

The principle of Stable Isotope Dilution (SID) elegantly solves this problem. A known quantity of the 13C-labeled standard is added to a biological sample at the earliest stage of preparation.[6][7] Because the labeled standard is chemically identical to its endogenous (natural) counterpart, it experiences the same losses and signal variations throughout the entire analytical workflow. The mass spectrometer distinguishes between the "light" natural lipid and the "heavy" 13C-labeled standard based on their mass-to-charge (m/z) ratio. By measuring the signal intensity ratio of the endogenous analyte to the known amount of the internal standard, a highly accurate and precise concentration can be calculated.[6]

References

- 1. Lipid - Wikipedia [en.wikipedia.org]

- 2. Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

The Metabolic Journey of 13C-Labeled Sphingomyelin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the metabolic fate of 13C-labeled sphingomyelin, providing a comprehensive resource for designing and interpreting experiments in sphingolipid research. Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. The use of stable isotope-labeled sphingomyelin, particularly with 13C, offers a powerful tool to trace its metabolic transformation and unravel its complex roles in health and disease.

The Catabolic Cascade: Unraveling the Sphingomyelin Pathway

The metabolic journey of sphingomyelin begins with its hydrolysis, primarily initiated by a class of enzymes known as sphingomyelinases (SMases).[1][2] This enzymatic cleavage yields two bioactive molecules: ceramide and phosphocholine.[1] The catabolism of sphingomyelin is not a singular event but occurs in distinct cellular compartments, regulated by different SMase isoforms, principally acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase).[2][3]

-

Acid Sphingomyelinase (aSMase): Primarily located in the lysosomes, aSMase plays a crucial role in the turnover of sphingomyelin within the endo-lysosomal pathway.[3] Stress stimuli can also lead to the translocation of aSMase to the outer leaflet of the plasma membrane, where it can initiate signaling cascades.[4]

-

Neutral Sphingomyelinase (nSMase): Found in the endoplasmic reticulum, Golgi apparatus, and the inner leaflet of the plasma membrane, nSMase is activated by various inflammatory cytokines and cellular stressors, contributing to ceramide-mediated signaling at these sites.[2]

The ceramide generated from sphingomyelin hydrolysis is a central hub in sphingolipid metabolism and can undergo further enzymatic conversion.[5] A family of enzymes called ceramidases (CDases) hydrolyze ceramide to produce sphingosine and a free fatty acid.[6] Similar to sphingomyelinases, ceramidases exist in acid, neutral, and alkaline isoforms, each with distinct subcellular localizations and roles.[6]

Sphingosine can then be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P), another potent signaling molecule with often opposing effects to ceramide.[7][8]

Signaling Fates: The Bioactive Roles of Sphingomyelin Metabolites

The metabolic products of sphingomyelin are not merely intermediates but are key players in intricate signaling networks that determine cell fate.

Ceramide: Often dubbed the "messenger of cell death," ceramide is a central player in apoptosis.[9][10] An accumulation of ceramide, triggered by various cellular stresses, can initiate a cascade of events leading to programmed cell death.[9] Ceramide exerts its pro-apoptotic effects through multiple mechanisms, including the activation of protein phosphatases and kinases, and by influencing mitochondrial function.[5][11]

Sphingosine-1-Phosphate (S1P): In contrast to ceramide, S1P is a potent pro-survival and pro-proliferative signaling molecule.[12] S1P signals through a family of five G protein-coupled receptors (S1PR1-5), initiating downstream pathways that regulate cell migration, differentiation, and survival.[7][13] The balance between intracellular levels of ceramide and S1P, often referred to as the "sphingolipid rheostat," is critical in determining a cell's fate.[12]

Experimental Design: Tracing the Fate of 13C-Labeled Sphingomyelin

A robust experimental design is paramount for accurately tracing the metabolic fate of 13C-labeled sphingomyelin. The following outlines a comprehensive workflow from in vivo administration to mass spectrometric analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of sphingomyelin cycle metabolites in transduction of signals of cell proliferation, differentiation and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

N-Palmitoyl-D-sphingomyelin-¹³C as a Tracer for Sphingolipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are not only integral structural components of cellular membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The metabolic pathways that govern the synthesis and degradation of sphingolipids are complex and tightly regulated. Dysregulation of these pathways has been implicated in numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the ability to accurately trace and quantify the flux through these pathways is of paramount importance for both basic research and the development of novel therapeutic interventions.

This technical guide focuses on the use of N-Palmitoyl-D-sphingomyelin-¹³C as a stable isotope tracer to investigate sphingolipid metabolism. While the de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, N-Palmitoyl-D-sphingomyelin is a key downstream product. Therefore, its ¹³C-labeled counterpart serves as an invaluable tool for dissecting the later stages of sphingolipid metabolism, specifically sphingomyelin turnover and the salvage pathway. This guide will provide an overview of the relevant metabolic pathways, detailed experimental protocols for using this tracer, and guidance on data analysis and interpretation.

The De Novo Sphingolipid Synthesis Pathway

The de novo synthesis of sphingolipids is a fundamental cellular process that originates in the endoplasmic reticulum (ER)[1]. The pathway commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT)[2][3]. This initial step is the rate-limiting step in sphingolipid biosynthesis[3]. The product, 3-ketodihydrosphingosine, is then reduced to dihydrosphingosine (also known as sphinganine)[2][4][5].

Dihydrosphingosine is subsequently acylated by a family of ceramide synthases (CerS) to form dihydroceramides[1][4]. A desaturase then introduces a double bond into the dihydroceramide backbone to yield ceramide, the central hub of sphingolipid metabolism[2][4]. From ceramide, a diverse array of complex sphingolipids are synthesized. For instance, the addition of a phosphocholine headgroup by sphingomyelin synthase results in the formation of sphingomyelin. Alternatively, the addition of carbohydrate moieties leads to the generation of glycosphingolipids.

References

- 1. researchgate.net [researchgate.net]

- 2. Pulse Chase of Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of Stable Isotope Labeling in Sphingolipid Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Complexity of Sphingolipid Metabolism

Sphingolipids are a diverse and complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes.[1][2][3][4] The intricate network of sphingolipid metabolism, encompassing de novo synthesis, salvage, and catabolic pathways, plays a pivotal role in regulating cell fate decisions such as proliferation, apoptosis, and differentiation.[2][5][6] Given their involvement in numerous physiological and pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, the ability to accurately trace and quantify the flux through these metabolic pathways is of paramount importance for both basic research and therapeutic development.[5]

Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful and indispensable tool for elucidating the dynamics of sphingolipid metabolism.[7][8] By introducing non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into sphingolipid precursors, researchers can track the metabolic fate of these molecules, distinguish between different metabolic pathways, and quantify the rates of synthesis and turnover of individual sphingolipid species with high specificity and sensitivity.[7][8] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation strategies for employing stable isotope labeling in the study of sphingolipid metabolism.

Core Principles of Stable Isotope Labeling in Sphingolipidomics

The fundamental principle of stable isotope labeling in metabolic studies is the introduction of a labeled precursor into a biological system and the subsequent detection of the label in downstream metabolites. The choice of isotope and labeled precursor is critical and depends on the specific metabolic pathway under investigation.

Commonly used stable isotopes and precursors in sphingolipid metabolism studies include:

-

¹³C-labeled precursors:

-

[U-¹³C]-Palmitate: Traces the incorporation of palmitate, a key substrate for the first committed step of de novo sphingolipid synthesis catalyzed by serine palmitoyltransferase (SPT).[5]

-

[U-¹³C]-Glucose: The carbon backbone of glucose can be incorporated into both the serine and fatty acid components of sphingolipids, providing a broader view of metabolic contributions.[7]

-

[U-¹³C]-Serine: Directly labels the sphingoid backbone at the initial step of the de novo pathway.[7]

-

-

¹⁵N-labeled precursors:

-

¹⁵N-Serine: Provides a specific label for the nitrogen atom in the sphingoid base, allowing for the tracing of the backbone through various modifications.

-

-

²H (Deuterium)-labeled precursors:

The labeled sphingolipids are then typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate between the isotopically labeled and unlabeled species based on their mass-to-charge ratio (m/z).[7][8]

Key Signaling Pathways in Sphingolipid Metabolism

Understanding the major pathways of sphingolipid metabolism is essential for designing and interpreting stable isotope labeling experiments. The three primary pathways are the de novo synthesis pathway, the salvage pathway, and the sphingomyelin cycle.

De Novo Sphingolipid Synthesis Pathway

The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme of this pathway.[2][6][9] Subsequent enzymatic steps lead to the formation of ceramide, the central hub of sphingolipid metabolism.[1][2] From ceramide, a diverse array of complex sphingolipids, such as sphingomyelin and glycosphingolipids, are synthesized.[1][9]

The Salvage Pathway

The salvage pathway is a crucial recycling route where complex sphingolipids are broken down in the lysosomes to their constituent parts, primarily sphingosine.[6][10] This sphingosine can then be re-acylated by ceramide synthases (CerS) to form ceramide, which can re-enter the metabolic network.[10] This pathway is essential for maintaining cellular sphingolipid homeostasis.

Experimental Methodologies

The successful application of stable isotope labeling in sphingolipid metabolism studies relies on robust and well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Experimental Workflow: An Overview

A typical experimental workflow for stable isotope labeling of sphingolipids involves several key steps, from sample preparation to data analysis.

Protocol 1: In Vitro Sphingolipid de Novo Synthesis Assay Using Rat Liver Microsomes

This protocol is adapted from a method for monitoring the entirety of ER-associated sphingolipid biosynthesis.[7][8]

Materials:

-

Rat liver microsomes

-

[d₃]-Palmitate

-

[d₃]-L-serine

-

ATP, CoA, NADPH

-

Reaction buffer (e.g., potassium phosphate buffer)

-

Internal standards (e.g., C17-sphingosine, C17-ceramide)

-

Solvents for lipid extraction (e.g., 1-butanol, methanol, water)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing rat liver microsomes (e.g., 200 µg), [d₃]-palmitate (e.g., 0.3 mM), and [d₃]-L-serine (e.g., 4 mM) in the reaction buffer.[7]

-

Add cofactors ATP (e.g., 4 mM), CoA, and NADPH (e.g., 1 mM) to initiate the reaction.[7]

-

The total reaction volume is typically 500 µL.[7]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.[7]

-

-

Reaction Termination and Lipid Extraction:

-

Sample Preparation for LC-MS/MS:

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Use a suitable column (e.g., C8 or C18) and a gradient elution program to separate the different sphingolipid species.[7]

-

Set the mass spectrometer to detect the specific m/z values of the deuterated and endogenous sphingolipid intermediates and products.[8]

-

Protocol 2: Stable Isotope Labeling of Sphingolipids in Cultured Mammalian Cells

This protocol describes a general method for labeling sphingolipids in adherent cell cultures using [U-¹³C]-palmitate.

Materials:

-

Adherent mammalian cells (e.g., HEK293, CHO)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

[U-¹³C]-Palmitic acid complexed to bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Solvents for lipid extraction (e.g., methanol, chloroform, water)

-

Internal standards

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to a desired confluency (e.g., 80-90%).

-

Prepare labeling medium by supplementing the regular culture medium with [U-¹³C]-palmitate-BSA complex (e.g., 100 µM).[5]

-

Remove the old medium, wash the cells with PBS, and add the labeling medium.

-

Incubate the cells for a specific time course (e.g., 0, 1, 3, 6, 12, 24 hours) to monitor the incorporation of the label over time.[5]

-

-

Cell Harvesting and Lipid Extraction:

-

At each time point, place the culture dish on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Quench metabolic activity by adding a cold solvent, such as methanol.

-

Scrape the cells and collect them in a tube.

-

Add internal standards.

-

Perform a Bligh-Dyer lipid extraction by adding chloroform and water in a specific ratio (e.g., 1:1:0.9 methanol:chloroform:water).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Sample Preparation and LC-MS/MS Analysis:

-

Follow steps 4 and 5 from Protocol 1 for sample preparation and LC-MS/MS analysis, adjusting the chromatography and mass spectrometry parameters for the specific sphingolipid species of interest.

-

Data Presentation and Quantitative Analysis

A key advantage of stable isotope labeling is the ability to generate quantitative data on the dynamics of sphingolipid metabolism. This data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: De Novo Biosynthesis Rates of Sphingolipids in HEK293 Cells

The following table summarizes the de novo synthesis rates of various sphingolipid species in HEK293 cells after labeling with [U-¹³C]-palmitate for 3 hours. The rates are corrected for the isotopic enrichment of the palmitoyl-CoA precursor pool.[5]

| Sphingolipid Species | De Novo Synthesis Rate (pmol/h per mg protein) |

| C16:0-Ceramide | 62 ± 3 |

| C16:0-Monohexosylceramide | 13 ± 2 |

| C16:0-Sphingomyelin | 60 ± 11 |

| Total Estimated C16:0-Ceramide Appearance | 119 ± 11 |

Data adapted from Snider et al., J. Lipid Res. 2016.[5]

Table 2: Turnover of Glycosphingolipids in HEp-2 Cells

This table illustrates the differential turnover rates of various glycosphingolipid classes in HEp-2 cells after labeling with [U-¹³C]-glucose. The data highlights the existence of different metabolic pools for these lipids.[7]

| Glycosphingolipid Class | Percentage with Slower Turnover |

| Glucosylceramide | ~30% |

| Lactosylceramide | ~50% |

| Globotriaosylceramide | ~50% |

Data adapted from Skotland et al., J. Mol. Biol. 2016.[7]

Conclusion and Future Perspectives

Stable isotope labeling has revolutionized the study of sphingolipid metabolism, providing an unparalleled ability to dissect the intricate dynamics of these crucial lipids. The methodologies outlined in this guide, from in vitro assays to cell-based labeling experiments, offer robust frameworks for researchers to investigate the roles of sphingolipids in health and disease. The quantitative data generated from these approaches are essential for building accurate models of metabolic flux and for identifying potential targets for therapeutic intervention.

Future advancements in mass spectrometry instrumentation, with increased sensitivity and resolution, will further enhance the power of stable isotope labeling techniques. The development of novel labeled precursors and more sophisticated data analysis software will enable a more comprehensive and systems-level understanding of the sphingolipidome. As our knowledge of the complex interplay of sphingolipid metabolism in various diseases continues to grow, the application of these powerful techniques will be instrumental in translating fundamental research into novel diagnostic and therapeutic strategies.

References

- 1. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Dynamic Analysis of de novo Sphingolipid Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | De novo Synthesis of Sphingolipids Is Defective in Experimental Models of Huntington's Disease [frontiersin.org]

- 7. Determining the Turnover of Glycosphingolipid Species by Stable-Isotope Tracer Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Sphingolipid Synthesis and Transport by Metabolic Labeling of Cultured Cells with [³H]Serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Synthesis and Structural Characterization of N-Palmitoyl-D-sphingomyelin-¹³C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical synthesis and structural characterization of N-Palmitoyl-D-sphingomyelin-¹³C. This isotopically labeled sphingolipid is a valuable tool for researchers studying lipid metabolism, cell signaling, and the structure of biological membranes. Its use as an internal standard in mass spectrometry-based lipidomics allows for precise quantification of its unlabeled counterpart in various biological samples.[1]

Chemical Synthesis

The chemical synthesis of N-Palmitoyl-D-sphingomyelin-¹³C is a multi-step process that involves the preparation of key intermediates, including ¹³C-labeled palmitic acid and a protected sphingosine backbone, followed by their coupling and the introduction of the phosphocholine headgroup. A general five-step synthetic route can achieve an overall yield of approximately 43%.

Synthesis of Key Intermediates

¹³C-Labeled Palmitoyl Chloride: The synthesis begins with the preparation of ¹³C-labeled palmitoyl chloride from commercially available ¹³C-labeled palmitic acid. This is a critical step to introduce the isotopic label into the final molecule. The reaction is typically carried out by treating the ¹³C-palmitic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][4] For example, palmitic acid can be heated with thionyl chloride at 60-75°C for 0.5 to 2 hours to yield palmitoyl chloride.[5][6]

N-Acylation of D-sphingosine: The next step is the N-acylation of the D-sphingosine backbone with the newly synthesized ¹³C-palmitoyl chloride. This reaction forms the ceramide core of the sphingomyelin molecule. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Coupling of Phosphocholine and Final Deprotection

Following the formation of the ¹³C-labeled ceramide, the phosphocholine headgroup is introduced. This can be achieved using various phosphitylating agents, such as 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by reaction with trimethylamine. The final step involves the removal of any protecting groups from the sphingosine backbone to yield the desired N-Palmitoyl-D-sphingomyelin-¹³C.

Purification

The final product is purified using chromatographic techniques, such as silica gel column chromatography, to remove any unreacted starting materials and byproducts.[7][8][9] The purity of the synthesized sphingomyelin can be assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[10][11][12][13][14]

Experimental Protocols

Synthesis of ¹³C-Palmitoyl Chloride

-

To a round-bottom flask, add ¹³C-palmitic acid (1 equivalent).

-

Add thionyl chloride (1.5 equivalents) dropwise at room temperature with stirring.

-

Heat the reaction mixture to 60°C and stir for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain ¹³C-palmitoyl chloride.

N-acylation of D-sphingosine with ¹³C-Palmitoyl Chloride

-

Dissolve D-sphingosine (1 equivalent) in a mixture of chloroform and pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of ¹³C-palmitoyl chloride (1.1 equivalents) in chloroform dropwise to the sphingosine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with dilute hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ¹³C-labeled ceramide.

Coupling of Phosphocholine to ¹³C-Ceramide

-

Dissolve the ¹³C-ceramide (1 equivalent) in anhydrous pyridine.

-

Add 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.2 equivalents) and stir at room temperature for 4 hours.

-

Bubble anhydrous trimethylamine gas through the solution for 6 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain N-Palmitoyl-D-sphingomyelin-¹³C.

Structural Characterization

The structure and purity of the synthesized N-Palmitoyl-D-sphingomyelin-¹³C are confirmed using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of the synthesized sphingomyelin. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used ionization techniques.[15]

Tandem Mass Spectrometry (MS/MS): MS/MS analysis provides detailed structural information through fragmentation of the parent ion. Key fragment ions observed for N-palmitoylsphingomyelin include:

-

A fragment corresponding to the phosphocholine headgroup at m/z 184.1.[16][17]

-

A fragment representing the sphingosine backbone (d18:1) at m/z 264.3.[16][17]

-

Loss of the trimethylamine group from the sodiated precursor ion, resulting in an [M+Na-59]⁺ ion.[17]

The presence of the ¹³C label in the palmitoyl chain will result in a corresponding mass shift in the fragment ions containing this acyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise location of the ¹³C label and for providing detailed structural information about the entire molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the isotopically enriched carbon atom. The chemical shift of this signal will depend on its position within the palmitoyl chain. For instance, if the carbonyl carbon is labeled (N-Palmitoyl-D-sphingomyelin-1-¹³C), a peak is expected in the range of 170-180 ppm.[18][19][20]

¹H NMR Spectroscopy: While the primary focus is on ¹³C NMR, ¹H NMR spectroscopy provides complementary information about the proton environment of the molecule, further confirming its structure.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₃₈¹³CH₇₉N₂O₆P | [21][22] |

| Molecular Weight | 704.03 g/mol | [21][22] |

| Overall Synthesis Yield | ~43% | |

| Purity (TLC/HPLC) | ≥96% | [22] |

| MS/MS Fragmentation Data | ||

| Precursor Ion | [M+H]⁺ | |

| Fragment Ion (m/z) | Identity | Reference |

| 184.1 | Phosphocholine headgroup | [16][17] |

| 264.3 | Sphingosine backbone (d18:1) | [16][17] |

| [M+Na-59]⁺ | Loss of trimethylamine from sodiated precursor | [17] |

| Expected ¹³C NMR Chemical Shifts | ||

| Carbon Atom | Expected Chemical Shift (ppm) | Reference |

| Carbonyl (C=O) of Palmitoyl Chain | 170 - 180 | [18][19][20] |

| Methylene carbons of Palmitoyl Chain | 20 - 40 | [18][19][20] |

| Terminal methyl of Palmitoyl Chain | ~14 | [18][19][20] |

Signaling Pathways and Experimental Workflows

Sphingomyelin-Ceramide Signaling Pathway

Sphingomyelin is a key component of cellular membranes and a precursor to several bioactive signaling molecules. The enzymatic hydrolysis of sphingomyelin by sphingomyelinase generates ceramide, a central hub in sphingolipid signaling.[23][24][25][26] Ceramide can then be further metabolized to other signaling molecules such as sphingosine and sphingosine-1-phosphate (S1P), which are involved in a variety of cellular processes including proliferation, apoptosis, and inflammation.[24][25][26]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. CN101863753A - Method for preparing palmitoyl chloride - Google Patents [patents.google.com]

- 6. CN101863753B - Preparation method of palmitoyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. Separation of sphingosine bases by chromatography on columns of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ideaexchange.uakron.edu [ideaexchange.uakron.edu]

- 16. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. N-Palmitoylsphingomyelin | C39H79N2O6P | CID 9939941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. N-Palmitoyl-D-sphingomyelin ≥96.0% (TLC) | 6254-89-3 [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. cusabio.com [cusabio.com]

- 26. KEGG PATHWAY: map04071 [genome.jp]

The Central Role of Sphingomyelins in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelins, a class of sphingolipids, are integral components of cellular membranes, particularly enriched in the plasma membrane of mammalian cells.[1] For many years, their role was considered primarily structural, contributing to the integrity and fluidity of the membrane. However, a paradigm shift in our understanding has positioned sphingomyelins at the nexus of cellular signaling, acting as critical regulators of a myriad of physiological and pathological processes. This technical guide provides an in-depth exploration of the function of sphingomyelins in cellular signaling pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core of sphingomyelin metabolism, the generation of potent bioactive messengers, and their downstream effects on cell fate. This guide will also provide detailed experimental protocols for the study of these pathways and present key quantitative data to offer a complete picture of the dynamic nature of sphingolipid signaling.

The Sphingomyelin Cycle: A Hub for Bioactive Lipid Mediators

The signaling functions of sphingomyelins are primarily initiated through their hydrolysis, a process central to what is known as the "sphingomyelin cycle." This cycle involves the enzymatic breakdown of sphingomyelin and the subsequent generation of a cascade of bioactive lipid second messengers, most notably ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[1] The balance between these metabolites, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate, dictating whether a cell undergoes apoptosis, proliferation, or differentiation.[2]

The Generation of Ceramide: The "Pro-Death" Signal

The hydrolysis of sphingomyelin is catalyzed by a family of enzymes called sphingomyelinases (SMases), which cleave the phosphocholine headgroup to generate ceramide.[1] This reaction can be triggered by a wide array of cellular stresses and signaling molecules, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), Fas ligand, and chemotherapeutic agents.[3] There are several isoforms of SMase, with acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) being the most extensively studied in the context of signal transduction.

Ceramide is widely recognized as a pro-apoptotic and anti-proliferative second messenger. Its accumulation within the cell can initiate a cascade of events leading to programmed cell death.

From Ceramide to Sphingosine and Sphingosine-1-Phosphate: The "Pro-Survival" Axis

Ceramide can be further metabolized by ceramidases to produce sphingosine. Sphingosine itself can have biological activity, but its most critical role in this signaling axis is as a substrate for sphingosine kinases (SphK1 and SphK2), which phosphorylate it to generate sphingosine-1-phosphate (S1P).[2]

In stark contrast to ceramide, S1P is a potent pro-survival and pro-proliferative molecule.[2] It can act both intracellularly and extracellularly, binding to a family of five G protein-coupled receptors (S1PR1-5) to initiate a diverse range of downstream signaling pathways that promote cell growth, migration, and survival, while inhibiting apoptosis.[2]

The intricate balance between the levels of ceramide and S1P is therefore a crucial regulatory mechanism in determining cellular outcomes.

Sphingomyelins and Lipid Rafts: Platforms for Signal Transduction

Sphingomyelins, in conjunction with cholesterol, are key components of specialized membrane microdomains known as lipid rafts. These are dynamic, ordered regions within the plasma membrane that serve as organizing centers for signal transduction molecules.[4] By concentrating or excluding specific proteins, lipid rafts facilitate efficient and specific signaling events.

The hydrolysis of sphingomyelin to ceramide within lipid rafts can dramatically alter the biophysical properties of these domains, leading to the coalescence of smaller rafts into larger signaling platforms. This clustering can amplify and propagate downstream signals, such as those involved in apoptosis.[5] Conversely, the synthesis of sphingomyelin by sphingomyelin synthase can deplete ceramide from these rafts, thereby attenuating pro-apoptotic signals.

Key Signaling Pathways Regulated by Sphingomyelin Metabolites

The bioactive lipids derived from sphingomyelin metabolism modulate a wide array of critical cellular signaling pathways.

Apoptosis (Programmed Cell Death)

Ceramide is a central player in the induction of apoptosis. It can activate multiple downstream pathways to execute the cell death program:

-

Mitochondrial Pathway: Ceramide can directly act on mitochondria to promote the release of pro-apoptotic factors like cytochrome c.[6]

-

Protein Phosphatase Activation: Ceramide can activate protein phosphatases, such as protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt.

-

Caspase Activation: Ceramide signaling can lead to the activation of the caspase cascade, a family of proteases that are the executioners of apoptosis.

In contrast, S1P potently inhibits apoptosis by activating pro-survival pathways, such as the PI3K/Akt and MAPK/ERK pathways, through its receptors.[2]

Figure 1: The Sphingomyelin Cycle and its role in cell fate.

Cell Proliferation and Differentiation

The ceramide/S1P rheostat also plays a critical role in regulating cell proliferation and differentiation. High levels of S1P, acting through its receptors, can activate signaling pathways that promote cell cycle progression and proliferation, such as the Ras-ERK and PI3K-Akt pathways. Conversely, ceramide accumulation can lead to cell cycle arrest, often at the G0/G1 checkpoint.

Inflammatory Response

Sphingomyelin metabolites are deeply involved in the inflammatory response. TNF-α, a key pro-inflammatory cytokine, is a potent activator of sphingomyelinases, leading to the production of ceramide. Ceramide, in turn, can amplify inflammatory signaling by activating downstream pathways such as NF-κB and p38 MAPK. S1P also plays a complex role in inflammation, with its effects being highly dependent on the specific receptor subtype and cell type involved.

Figure 2: Major downstream signaling pathways of S1P receptors.

Quantitative Data on Sphingolipid Levels

The absolute and relative concentrations of sphingomyelin and its metabolites are critical for their signaling functions. These levels can vary significantly between different cell types and under various physiological and pathological conditions. The following table summarizes representative quantitative data for key sphingolipids in different cellular contexts.

| Sphingolipid | Cell Type/Condition | Concentration (pmol/mg protein) | Reference |

| Sphingomyelin | 3T3-L1 cells | 60.10 ± 0.24 | [7] |

| Rat aortic smooth muscle cells | 62.69 ± 0.08 | [7] | |

| HT-29 cells | 58.38 ± 0.37 | [7] | |

| Ceramide | HTC hepatoma cells (Control) | ~400 | [6] |

| HTC hepatoma cells (+TNFα/CHX, 6h) | 880.7 | [6] | |

| Mouse Macrophages (RAW 264.7) | ~150-200 | [5] | |

| Human Breast Cancer Tissue | Significantly higher than normal | [6] | |

| Sphingosine | HTC hepatoma cells (Control) | ~10 | [6] |

| HTC hepatoma cells (+TNFα/CHX, 6h) | 21.4 | [6] | |

| Sphingosine-1-Phosphate (S1P) | Human Breast Cancer Tissue | Significantly higher than normal | [6] |

| Mouse Macrophages (RAW 264.7) | ~5-10 | [5] |

Experimental Protocols

Studying the role of sphingomyelins in cellular signaling requires a robust set of experimental techniques. This section provides an overview of key methodologies.

Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipid species.

Objective: To extract and quantify the levels of sphingomyelin, ceramide, sphingosine, and S1P from cultured cells or tissues.

Methodology:

-

Lipid Extraction:

-

Homogenize cell pellets or tissues in a mixture of chloroform:methanol (1:2, v/v).

-

Add internal standards for each lipid class to be quantified. These are typically stable isotope-labeled lipids.

-

Perform a phase separation by adding chloroform and water. The lower organic phase containing the lipids is collected.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Liquid Chromatography (LC) Separation:

-

Reconstitute the dried lipid extract in an appropriate solvent.

-

Inject the sample onto a C18 reverse-phase LC column.

-

Elute the lipids using a gradient of mobile phases, typically containing water, methanol, and acetonitrile with additives like formic acid and ammonium formate to improve ionization.

-

-

Tandem Mass Spectrometry (MS/MS) Analysis:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify each lipid species based on its unique precursor-to-product ion transition.

-

Quantify the endogenous lipids by comparing their peak areas to those of the internal standards.

-

Figure 3: Experimental workflow for sphingolipid quantification by LC-MS/MS.

Sphingomyelinase (SMase) Activity Assay

Objective: To measure the activity of acid or neutral sphingomyelinase in cell lysates.

Methodology (Colorimetric Assay):

-

Sample Preparation: Prepare cell lysates in an appropriate buffer.

-

Reaction Setup:

-

In a 96-well plate, add cell lysate to a reaction buffer containing a specific SMase substrate (e.g., a chromogenic or fluorogenic sphingomyelin analog).

-

For aSMase assays, the buffer should have an acidic pH (e.g., pH 5.0). For nSMase assays, a neutral pH (e.g., pH 7.4) and the presence of Mg²⁺ are required.

-

-

Incubation: Incubate the plate at 37°C for a defined period to allow the enzyme to hydrolyze the substrate.

-

Detection:

-

Stop the reaction and add a detection reagent that reacts with the product of the enzymatic reaction (e.g., phosphocholine) to generate a colored or fluorescent signal.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Calculation: Determine the SMase activity based on a standard curve generated with a known amount of the product.

Sphingosine Kinase (SphK) Activity Assay

Objective: To measure the activity of SphK1 or SphK2 in cell lysates.

Methodology (Radiometric Assay):

-

Sample Preparation: Prepare cell lysates in a suitable buffer.

-

Reaction Setup:

-

In a microfuge tube, combine the cell lysate with a reaction buffer containing sphingosine and [γ-³²P]ATP.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Lipid Extraction:

-

Stop the reaction by adding an acidic solution.

-

Perform a lipid extraction using chloroform/methanol to separate the radiolabeled S1P into the organic phase.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate S1P from other lipids.

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphor screen or autoradiography film to visualize the radiolabeled S1P.

-

Quantify the amount of radioactivity in the S1P spot using a scintillation counter or by densitometry.

-

Conclusion and Future Directions

Sphingomyelins and their metabolites have emerged from the shadows of structural lipids to take center stage as critical regulators of cellular signaling. The intricate interplay between ceramide, sphingosine, and S1P governs fundamental cellular processes, and dysregulation of this delicate balance is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The methodologies outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of sphingolipid signaling.

Future research in this field will likely focus on several key areas:

-

Spatial and Temporal Dynamics: Developing advanced imaging techniques to visualize the dynamic changes in sphingolipid concentrations within specific subcellular compartments in real-time.

-

Receptor-Specific Signaling: Elucidating the distinct downstream signaling pathways activated by different S1P receptor subtypes and their roles in various physiological and pathological contexts.

-

Therapeutic Targeting: Designing and developing novel therapeutic agents that specifically target the enzymes of the sphingomyelin cycle to modulate the levels of bioactive sphingolipids for the treatment of various diseases.

A deeper understanding of the function of sphingomyelins in cellular signaling will undoubtedly open new avenues for therapeutic intervention and provide novel insights into the fundamental mechanisms that control cell life and death.

References

- 1. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 2. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Epitranscriptomics m6A analyses reveal distinct m6A marks under tumor necrosis factor α (TNF-α)-induced apoptotic conditions in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membranes in Balance: Mechanisms of Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine mediates TNFα-induced lysosomal membrane permeabilization and ensuing programmed cell death in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Palmitoyl-D-sphingomyelin-13C Incorporation into Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the incorporation of N-Palmitoyl-D-sphingomyelin-13C (¹³C-SM) into cellular membranes. It details experimental protocols for the delivery, tracing, and quantification of this stable isotope-labeled sphingolipid, and explores its impact on membrane organization and cellular signaling pathways. This document is intended to serve as a practical resource for researchers investigating sphingolipid metabolism, membrane dynamics, and the development of therapeutics targeting these processes.

Introduction

N-Palmitoyl-D-sphingomyelin is a ubiquitous sphingolipid in mammalian cell membranes, playing a critical role in membrane structure and signal transduction.[1] It is a key component of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for various signaling molecules.[2] The use of stable isotope-labeled N-Palmitoyl-D-sphingomyelin, such as the ¹³C-labeled version, allows for precise tracing and quantification of its uptake, trafficking, and metabolism within the cell, without the complications associated with radioactive labels. This guide outlines the necessary procedures to study the incorporation of exogenous ¹³C-SM into cultured cells.

Experimental Protocols

Preparation of ¹³C-Sphingomyelin:Bovine Serum Albumin (BSA) Complex

To facilitate the delivery of the hydrophobic ¹³C-SM to cultured cells, it is complexed with fatty acid-free BSA. This method enhances its solubility in aqueous culture media and promotes its uptake by cells.

Materials:

-

This compound (¹³C-SM)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol, 100%

-

MilliQ water or equivalent

-

Cell culture medium (e.g., DMEM)

-

Sterile filters (0.22 µm)

Procedure:

-

Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve 5 g of fatty acid-free BSA in 50 mL of MilliQ water. Sterilize the solution using a 0.22 µm filter. Store at 4°C.[3]

-

Prepare a ¹³C-SM stock solution: Dissolve the desired amount of ¹³C-SM in 100% ethanol to create a concentrated stock solution (e.g., 10 mM).

-

Complexation of ¹³C-SM with BSA:

-

In a sterile tube, warm an appropriate volume of the 10% BSA solution in a 37°C water bath for 5 minutes.[3]

-

Add the ¹³C-SM stock solution to the warmed BSA solution. The molar ratio of ¹³C-SM to BSA can be varied, but a ratio of 1.5:1 is a common starting point.[3]

-

Return the mixture to the 37°C water bath for 5-10 minutes to facilitate complexation.[3]

-

Visually inspect the solution for any cloudiness, which would indicate precipitation. If the solution is not clear, the procedure should be repeated.

-

Incubate the solution in a 37°C water bath for 1 hour to ensure complete complexation.[3]

-

-

Preparation of Treatment Medium: Dilute the ¹³C-SM:BSA complex into pre-warmed cell culture medium to achieve the desired final concentration for cell treatment. A typical starting concentration might be in the range of 10-50 µM.

Cell Culture and Treatment

This protocol is a general guideline and should be adapted for the specific cell line being used.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

¹³C-SM:BSA treatment medium

-

Phosphate-buffered saline (PBS)

-

Cell scraper

Procedure:

-

Seed cells in culture plates and grow to the desired confluency (typically 70-80%).

-

Aspirate the existing culture medium and wash the cells once with sterile PBS.

-

Add the prepared ¹³C-SM:BSA treatment medium to the cells.

-

Incubate the cells for the desired time course (e.g., 1, 4, 8, 12, 24 hours) at 37°C in a CO₂ incubator.

-

Following incubation, place the culture plates on ice and aspirate the treatment medium.

-

Wash the cells twice with ice-cold PBS to remove any unincorporated ¹³C-SM.

-

Harvest the cells by scraping in ice-cold PBS and transfer to a microcentrifuge tube.

-

Centrifuge the cell suspension to pellet the cells.

-

Aspirate the supernatant and store the cell pellet at -80°C for subsequent lipid extraction.

Lipid Extraction

The Bligh and Dyer method is a widely used protocol for the extraction of total lipids from biological samples.[4]

Materials:

-

Cell pellet

-

Methanol

-

Chloroform

-

Deionized water

-

Centrifuge

Procedure:

-

Resuspend the cell pellet in a specific volume of methanol.

-

Add chloroform and water in a ratio that results in a single-phase mixture (e.g., for every 1 mL of cell suspension, add 1 mL of chloroform and 0.8 mL of water).[4]

-

Vortex the mixture thoroughly to ensure complete mixing and lipid extraction.

-

Induce phase separation by adding an additional volume of chloroform and water.

-

Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid film in a suitable solvent for analysis (e.g., 99.5% ethanol).[4]

Quantification of ¹³C-SM Incorporation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of ¹³C-SM.[2][5]

Instrumentation and Method:

-

Liquid Chromatography: Use a suitable column for lipid separation, such as a C18 reversed-phase column. The mobile phase typically consists of a gradient of aqueous and organic solvents (e.g., acetonitrile/water with formic acid and ammonium formate).[5]

-

Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the specific detection of the ¹³C-labeled N-palmitoyl-D-sphingomyelin. This will involve monitoring for the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

-

Quantification: Create a standard curve using known concentrations of ¹³C-SM to accurately quantify the amount of labeled sphingomyelin incorporated into the cell membranes. An internal standard (e.g., a deuterated sphingomyelin species) should be used to correct for variations in extraction efficiency and instrument response.[4]

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table to allow for easy comparison across different experimental conditions (e.g., time points, concentrations).

| Time Point (hours) | ¹³C-SM Concentration (µM) | Incorporated ¹³C-SM (pmol/µg protein) |

| 1 | 25 | Value |

| 4 | 25 | Value |

| 8 | 25 | Value |

| 12 | 25 | Value |

| 24 | 25 | Value |

| 24 | 10 | Value |

| 24 | 50 | Value |

Table 1: Example of a data table for summarizing the quantification of ¹³C-SM incorporation.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for studying the incorporation of ¹³C-SM into cell membranes is depicted below.

Sphingomyelin Signaling Pathway

The incorporation of exogenous sphingomyelin can influence cellular signaling, primarily through its metabolism. The hydrolysis of sphingomyelin by sphingomyelinases generates ceramide, a key second messenger.

The "sphingomyelin pathway" is a signal transduction system initiated by the hydrolysis of plasma membrane sphingomyelin to ceramide by a neutral sphingomyelinase.[1] Ceramide can then act as a second messenger to activate downstream effectors, such as ceramide-activated protein kinase, influencing processes like differentiation and apoptosis.[1][6] Conversely, the conversion of ceramide to sphingosine-1-phosphate (S1P) can promote cell survival and proliferation.[7]

Impact on Receptor Signaling in Lipid Rafts

Increased levels of sphingomyelin in the plasma membrane can alter the organization of lipid rafts and modulate the signaling of raft-associated receptors. For example, sphingomyelin levels have been shown to influence the responsiveness of the CXCL12/CXCR4 signaling pathway, which is involved in cell migration.[8] Elevated sphingomyelin can decrease the sensitivity to the chemokine CXCL12.[8]

References

- 1. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]

- 3. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]

- 4. Comprehensive Quantitation Using Two Stable Isotopically Labeled Species and Direct Detection of N-Acyl Moiety of Sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signal transduction of stress via ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma Membrane Sphingomyelin Hydrolysis Increases Hippocampal Neuron Excitability by a Sphingosine-1-Phosphate Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Cell Migration by Sphingomyelin Synthases: Sphingomyelin in Lipid Rafts Decreases Responsiveness to Signaling by the CXCL12/CXCR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Membrane Architecture: A Technical Guide to the Biological Significance of N-palmitoyl-D-sphingomyelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoyl-D-sphingomyelin (PSM), a ubiquitous sphingolipid in eukaryotic cell membranes, is far more than a mere structural component. Its unique biophysical properties, characterized by a saturated palmitoyl chain and a sphingosine backbone, empower it to be a critical organizer of membrane architecture and a pivotal player in cellular signaling. This technical guide provides an in-depth exploration of PSM's role in dictating membrane structure, its intricate interactions with other lipids like cholesterol, and its function as a precursor in vital signaling pathways. We present a comprehensive summary of its quantitative biophysical data, detailed experimental methodologies for its study, and visual representations of its metabolic and signaling pathways to offer a thorough resource for professionals in life sciences and drug development.

The Structural Significance of N-palmitoyl-D-sphingomyelin in Membranes

N-palmitoyl-D-sphingomyelin is a principal building block of the plasma membrane, particularly enriched in the outer leaflet.[1] Its molecular structure, featuring a long, saturated N-acyl chain and a sphingoid base capable of extensive hydrogen bonding, imparts significant structural integrity to the cell membrane.[1][2]

Ordering Effect and Membrane Rigidity

The saturated 16-carbon palmitoyl chain of PSM allows for tight packing with neighboring lipids. This tight packing results in a higher degree of configurational order compared to glycerophospholipids with unsaturated acyl chains.[1] Consequently, PSM increases the rigidity and decreases the permeability of the membrane.[3] Its melting temperature is typically above physiological temperature, meaning it tends to exist in a more rigid, gel-like state, which promotes molecular order in the membrane.[4]

Favorable Interaction with Cholesterol and Lipid Raft Formation

PSM exhibits a preferential interaction with cholesterol, a key modulator of membrane fluidity.[5][6] The rigid sphingosine backbone and saturated acyl chain of PSM create a favorable environment for the planar steroid ring of cholesterol. This interaction is stronger than that between cholesterol and many unsaturated phosphatidylcholines.[6]

This specific affinity drives the co-localization of PSM and cholesterol into specialized membrane microdomains known as lipid rafts .[7][8][9] These domains are thicker, more ordered (liquid-ordered, Lo phase) platforms that float within the more fluid and disordered (liquid-disordered, Ld) bulk membrane.[2][6][7] Lipid rafts serve as crucial signaling hubs by concentrating or excluding specific membrane proteins, thereby regulating cellular processes like signal transduction and membrane trafficking.[3][9]

Quantitative Biophysical Data

The distinct behavior of PSM in membranes is quantified by its thermotropic and structural properties. The following table summarizes key data from studies on PSM bilayers, providing a basis for comparison with other membrane lipids.

| Property | Condition | Value | Reference(s) |

| Phase Transition | |||

| Transition Temperature (TM) | Fully Hydrated (>25% H2O) | 41 °C | [10][11] |

| Anhydrous | 75 °C | [10][11] | |

| Transition Enthalpy (ΔH) | Fully Hydrated (>25% H2O) | 7.5 kcal/mol | [10][11] |

| Anhydrous | 4.0 kcal/mol | [10][11] | |

| Bilayer Structure | |||

| Bilayer Periodicity (d) | Gel Phase (29 °C, full hydration) | 73.5 Å | [10][11] |

| Liquid-Crystal (55 °C, full hydration) | 66.6 Å | [10][11] | |

| Acyl Chain Packing | Gel Phase (29 °C) | Sharp reflection at 4.2 Å | [10][11] |

| Liquid-Crystal (55 °C) | Diffuse reflection at 4.6 Å | [10][11] | |

| Interaction with Cholesterol | |||

| Cooperative Transition | >50 mol % Cholesterol | Transition at 41 °C is abolished | [10][11] |

| Comparison with DPPC | |||

| Miscibility | Gel & Liquid-Crystal Phases | Completely miscible with DPPC | [10][11] |

| Pre-transition Effect | 30 mol % PSM in DPPC | Removes the pre-transition of DPPC | [10][11] |

Role in Cellular Signaling: The Sphingomyelin Cycle

Beyond its structural role, PSM is a central molecule in sphingolipid metabolism and signaling. It serves as the primary precursor for ceramide, a potent second messenger.[12]

The hydrolysis of sphingomyelin to generate ceramide is a critical signaling event known as the sphingomyelin cycle . This reaction is catalyzed by a family of enzymes called sphingomyelinases (SMases).[13][14] Various cellular stresses and stimuli, such as inflammatory cytokines (e.g., TNF-α) or oxidative stress, can activate SMases.[12][15] There are several isoforms, including acid sphingomyelinase (aSMase), which functions in lysosomes, and neutral sphingomyelinase (nSMase), which is active at the plasma membrane, often within lipid rafts.[16][17][18]

The ceramide generated through this pathway can initiate a cascade of downstream events, profoundly influencing cellular fate by regulating apoptosis, cell cycle arrest, and senescence.[12][19] The balance between pro-apoptotic ceramide and its pro-survival metabolite, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is critical for determining cell fate.[12]

References

- 1. Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingomyelin Structure Influences the Lateral Diffusion and Raft Formation in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Molecular Structure of Sphingomyelin in Fluid Phase Bilayers Determined by the Joint Analysis of Small-Angle Neutron and X-ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.csic.es [digital.csic.es]

- 5. Membrane properties of and cholesterol's interactions with a biologically relevant three-chain sphingomyelin: 3O-palmitoyl-N-palmitoyl-D-erythro-sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insight into the Putative Specific Interactions between Cholesterol, Sphingomyelin, and Palmitoyl-Oleoyl Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assessing the Nature of Lipid Raft Membranes | PLOS Computational Biology [journals.plos.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N-palmitoyl sphingomyelin bilayers: structure and interactions with cholesterol and dipalmitoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The therapeutic potential of modulating the ceramide/sphingomyelin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sphingolipid metabolism and neutral sphingomyelinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The sphingomyelin-ceramide signaling pathway is involved in oxidized low density lipoprotein-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sphingomyelin Metabolism at the Plasma Membrane: Implications for Bioactive Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]

Navigating the Sphere of Influence: An In-depth Technical Guide to Sphingolipidomics and the Essential Role of Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Sphingolipidome

Sphingolipids are a complex and highly diverse class of lipids that are not only integral structural components of cellular membranes but also potent signaling molecules involved in a myriad of cellular processes.[1][2][3][4] The study of the entire complement of these lipids in a biological system is termed sphingolipidomics.[1][4][5][6] These bioactive molecules, including ceramides, sphingosine, and sphingosine-1-phosphate, play critical roles in cell proliferation, differentiation, apoptosis, and senescence.[7][8] Given their involvement in fundamental cellular events, alterations in sphingolipid metabolism are implicated in numerous diseases, making them a key area of investigation for biomarker discovery and therapeutic development.[6][8]

The complexity and vast number of individual sphingolipid species, estimated to be in the tens of thousands, necessitate sophisticated analytical techniques for their accurate identification and quantification.[4][6][9] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and throughput.[1][4][5]

The Cornerstone of Quantitative Accuracy: Internal Standards

In the realm of quantitative lipidomics, particularly sphingolipidomics, the use of internal standards (IS) is paramount for achieving accurate and reliable data.[2][10] An internal standard is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct, added in a known amount to the sample before any processing steps.[2][10]

The primary functions of internal standards in sphingolipid analysis are to:

-

Correct for Sample Loss: During the multi-step procedures of extraction and sample preparation, some analyte loss is inevitable. An internal standard, added at the very beginning, experiences similar losses, allowing for accurate normalization.[2]

-

Compensate for Matrix Effects: The complex biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. A co-eluting internal standard experiences similar matrix effects, enabling their correction.[2]

-

Account for Variations in Instrument Response: The performance of the mass spectrometer can fluctuate over time. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized.

The ideal internal standard should not be naturally present in the sample and should be added as early as possible in the experimental workflow, ideally before lipid extraction.[10] Stable isotope-labeled sphingolipids are often considered the "gold standard" for internal standards as they exhibit nearly identical chemical and physical properties to their endogenous counterparts.

Sphingolipid Signaling Pathways

Sphingolipids are central to intricate signaling networks that regulate a cell's fate. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat" and is a critical determinant of cellular outcomes.

Experimental Workflow for Sphingolipidomics

A typical sphingolipidomics workflow involves several critical steps, from sample preparation to data analysis. The inclusion of an internal standard at the beginning of this process is crucial for quantitative accuracy.

References

- 1. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingolipidomics analysis of large clinical cohorts. Part 1: Technical notes and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Navigating Sphingomyelin Analysis: A Technical Guide to Natural Abundance and ¹³C Enrichment

For researchers, scientists, and drug development professionals, the precise quantification of sphingomyelin (SM) and its metabolites is critical to unraveling their roles in cellular signaling, disease pathogenesis, and as therapeutic targets. This in-depth technical guide provides a comprehensive overview of two key analytical approaches: leveraging the natural abundance of carbon-13 (¹³C) and employing ¹³C enrichment strategies. This document details the core principles, experimental protocols, and data interpretation considerations for each method, enabling informed decisions for robust sphingolipid analysis.

Executive Summary

The analysis of sphingomyelin, a key component of cell membranes and a precursor to bioactive signaling molecules, presents unique analytical challenges due to its structural diversity and complex metabolic network. Mass spectrometry-based approaches have become the cornerstone of sphingolipid analysis, offering high sensitivity and specificity. A crucial aspect of quantitative accuracy in these methods is the approach to isotopic correction and standardization. This guide delves into the nuances of two primary strategies: correcting for the natural abundance of ¹³C and utilizing ¹³C-enriched compounds as internal standards or metabolic tracers. While natural abundance correction is a fundamental step in all mass spectrometry analyses, the use of ¹³C-enriched standards offers significant advantages in accuracy and precision, albeit with considerations of cost and experimental complexity. The choice between these methodologies depends on the specific research question, desired level of quantification, and available resources.

Introduction to ¹³C in Mass Spectrometry

Carbon exists naturally as two stable isotopes: the highly abundant ¹²C and the much rarer ¹³C, which accounts for approximately 1.1% of all carbon atoms.[1] This natural isotopic distribution means that any molecule containing carbon will have a small population of molecules that are one or more mass units heavier than the monoisotopic mass (the mass calculated using the most abundant isotopes). Mass spectrometers are sensitive enough to detect these naturally occurring heavier isotopologues.

Natural Abundance Analysis: In this approach, the naturally occurring isotopic distribution of sphingomyelin is measured. For quantification, correction algorithms are applied to account for the contribution of ¹³C to the signal of the monoisotopic peak and its isotopologues.[1][2][3] This method is inherent to any mass spectrometric analysis but can be prone to inaccuracies if not corrected for properly, especially when dealing with complex biological matrices.

¹³C Enrichment Analysis: This strategy involves the deliberate introduction of ¹³C into the analytical workflow. This can be achieved in two primary ways:

-

¹³C-Labeled Internal Standards: Chemically synthesized sphingomyelins with one or more ¹³C atoms are added to a sample at a known concentration.[4] These standards co-elute with the endogenous analyte and serve as a reference for accurate quantification, correcting for variations in sample extraction, processing, and instrument response.[4][5][6]

-

Metabolic Labeling: Cells or organisms are cultured with ¹³C-labeled precursors (e.g., ¹³C-serine or ¹³C-palmitate), which are incorporated into newly synthesized sphingolipids.[7][8] This approach is powerful for studying sphingolipid metabolism, turnover, and flux through specific pathways.[9]

Comparative Analysis: Natural Abundance vs. ¹³C Enrichment

The selection of an analytical strategy should be guided by the specific requirements of the study. The following table summarizes the key characteristics of each approach.

| Feature | Natural Abundance Analysis | ¹³C Enrichment Analysis (using Labeled Internal Standards) |

| Principle | Measurement and correction of naturally occurring ¹³C isotopes.[1][2] | Addition of a known amount of ¹³C-labeled sphingomyelin as an internal standard for ratiometric quantification.[4][5] |

| Accuracy | Moderate to High. Dependent on the accuracy of the correction algorithm and the complexity of the sample matrix.[3] | Very High. Effectively corrects for matrix effects and variations in sample preparation and instrument response.[6] |

| Precision | Moderate. Susceptible to variations introduced during sample handling and analysis. | High. The ratiometric measurement minimizes variability. |

| Sensitivity | Dependent on instrument performance. The natural ¹³C isotopologues can be used for confirmation but do not inherently increase sensitivity for the primary analyte. | High. Labeled standards do not enhance the signal of the endogenous analyte but ensure its accurate quantification even at low levels. |

| Cost | Lower. No requirement for expensive labeled compounds. | Higher. ¹³C-labeled standards are a significant cost factor.[10] |

| Complexity | Lower in terms of sample preparation. Data analysis requires robust correction software.[2] | Higher in terms of sourcing and handling labeled standards. Data analysis is more straightforward. |

| Applications | Qualitative analysis, relative quantification, and initial screening studies. | Absolute quantification, validation of biomarkers, and studies requiring high accuracy and precision.[6][9] |

Sphingomyelin Signaling Pathways